Compound Description: This compound belongs to the 1,4-dihydropyridine (DHP) class, known for its calcium channel antagonist properties. The paper primarily focuses on determining the crystal structure of this compound using X-ray diffraction. []
Relevance: This compound shares the core DHP structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the ester groups (ethyl instead of methyl) and the substituent on the phenyl ring (cyano group instead of a 5-(3-bromophenyl)-2-furyl group). []
Compound Description: These compounds represent a series of permanently charged chiral DHP derivatives designed as molecular probes for L-type calcium channels. The research investigates their synthesis and pharmacological characterization, particularly their effects on cardiac and neuronal L-type calcium channels. []
Relevance: These compounds share the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the substitution at the nitrogen of the dihydropyridine ring (methyl(omega-trimethylalkylammonium) instead of methyl) and the substituent on the phenyl ring (nitro group instead of a 5-(3-bromophenyl)-2-furyl group). []
2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylat e (Manidipine)
Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent. This study focuses on the synthesis and biological activities of its optical isomers, aiming to determine the differences in potency between enantiomers. []
Relevance: Manidipine belongs to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. The structural variations lie in the ester substituents at C3 and C5 and the substituent on the phenyl ring. []
Compound Description: This compound is a calcium channel blocker with antihypertensive effects. The research focuses on the synthesis and pharmacological effects of its optically active isomers, aiming to identify the most active enantiomer. [, ]
Relevance: This compound shares the core 1,4-dihydropyridine scaffold with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the ester substituents and the presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group at C3 instead of a simple methyl group. [, ] ,
Compound Description: This compound is a nifedipine analogue, designed as a calcium channel blocker. The paper describes the isolation and characterization of unexpected degradation products formed during saponification experiments with this compound. []
Relevance: This compound belongs to the same dihydropyridine class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The structural difference lies in the presence of 2-cyanoethyl ester groups instead of methyl esters and a nitrophenyl group at C4 instead of the 5-(3-bromophenyl)-2-furyl group. []
Compound Description: NKY-722 is a novel water-soluble calcium antagonist. The research investigates its effects on isolated canine arteries, focusing on its vasodilatory properties and mechanisms of action. [, ]
Relevance: NKY-722 shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The differences lie in the substituents at the C3 and C5 positions. NKY-722 possesses a methyl ester group at C5 and a complex 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group at C3, whereas the target compound has methyl ester groups at both positions. The aryl substituent at C4 also differs. [, ] ,
Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension induced by monocrotaline in rats. []
Relevance: DCDDP is structurally similar to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They differ in the aryl substituent at the C4 position, with DCDDP having a 2-chlorophenyl group and the target compound having a 5-(3-bromophenyl)-2-furyl group. []
Compound Description: This compound is a 1,4-dihydropyridine derivative whose synthesis, crystal structure, and antimicrobial activity are investigated in the study. []
Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations are in the ester groups (ethyl instead of methyl) and the substituent on the phenyl ring (fluoro group instead of a 5-(3-bromophenyl)-2-furyl group). []
Compound Description: TC-81 is a new calcium antagonist. The research investigates its antihypertensive effect in rats, focusing on its potency, duration of action, and potential for long-term therapy. [, , ]
Relevance: TC-81 shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They differ in the substituent at the C3 position, with TC-81 having a 3-(benzylmethylamino)-2,2-dimethylpropyl group instead of a methyl group, and in the aryl substituent at C4. [, , ] , ,
Compound Description: KW-3049 is a new calcium antagonist investigated for its effects on cardiac hypertrophy in spontaneously hypertensive rats. The study evaluates its antihypertensive action and influence on cardiac parameters. []
Relevance: KW-3049 belongs to the same dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They share a similar core structure but differ in the substituents at C3 and the aryl group at C4. []
Compound Description: MN9202 is a dihydropyridine calcium channel blocker. Studies investigate its protective effects on shock induced by intestinal ischemia-reperfusion injury in rabbits and its influence on calcium transport and lipid peroxidation in red blood cells of thrombosis-induced rats. [, ]
Relevance: MN9202 belongs to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They share a similar core structure but differ in the alkyl chain of the ester group at the C3 position and the substituent on the phenyl ring at C4. [, ] ,
Compound Description: This compound is a nitric oxide-releasing derivative of a 1,4-dihydropyridine calcium channel blocker. Its crystal structure reveals specific orientations of the carbonyl groups and the phenyl ring. []
Compound Description: This compound, commonly known as Hantzsch ester, serves as a valuable reagent for hydride transfer reactions in organic synthesis. The paper provides a comprehensive overview of its properties, preparation methods, and applications. []
Relevance: Hantzsch ester represents the core structure of dihydropyridine calcium channel blockers, including dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The target compound possesses a 5-(3-bromophenyl)-2-furyl group at C4 and methyl ester groups at C3 and C5, while Hantzsch ester lacks any substituents at those positions. []
Compound Description: This compound is a radiolabeled version of the calcium channel blocker CV-4093, synthesized for metabolism and distribution studies in animals. []
Compound Description: This compound is a 1,4-dihydropyridine derivative with cyano groups at C3 and C5. The paper focuses on determining its crystal structure using X-ray diffraction. []
Compound Description: This series of compounds features a dichloroimidazole substituent at the C4 position of the dihydropyridine ring. These compounds were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. []
Relevance: These compounds share the 1,4-dihydropyridine core with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the replacement of the carboxylate esters with carboxamides and the presence of a 4,5-dichloroimidazole substituent at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []
Compound Description: These are a series of 1,4-dihydropyridines featuring various alkyl ester substituents and a pyridinyl group at the C4 position. The study investigated their synthesis and calcium channel antagonist activity. []
Relevance: These compounds are structurally analogous to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core. The key difference is the presence of a pyridinyl ring at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []
Compound Description: These are a class of 1,4-dihydropyridines where another dihydropyridine ring is attached to the C4 position. This study investigates the synthesis and calcium channel antagonist activity of these compounds. []
Relevance: These compounds share the 1,4-dihydropyridine core structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The significant difference is the presence of a dihydropyridine substituent at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []
Compound Description: This study investigates the photochemistry of these 1,4-dihydropyridines containing nitrofuryl or nitrothienyl substituents at the C4 position. []
Relevance: These compounds are structurally similar to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core and a heterocyclic substituent at C4. The key difference is the presence of a nitro group and the nature of the heterocycle (furyl or thienyl vs. 5-(3-bromophenyl)-2-furyl). []
Compound Description: This research focuses on the synthesis and evaluation of various asymmetric 4-aryl-1,4-dihydropyridines for vasodilating and antihypertensive activities. []
Relevance: These compounds belong to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, all being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. The structural variations arise from different ester groups and the specific aryl substituent at C4. []
Compound Description: This compound is a potent calcium antagonist whose stereoisomers and optical isomers were synthesized and pharmacologically evaluated for their antihypertensive activities. []
Relevance: This compound shares the core 1,4-dihydropyridine scaffold and a 3-nitrophenyl group at C4 with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the presence of a methyl 1-(phenylmethyl)-3-piperidinyl ester group at C3 instead of a methyl ester group. []
1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides
Compound Description: These are a series of complex 1,4-dihydropyridine derivatives containing a phthalimido-N-oxy group at N1 and quinazolinone moieties at C3 and C5. The study focused on their synthesis and characterization. []
1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions
Compound Description: This study investigates the synthesis and pharmacological activity of a series of 1,4-dihydropyridines with varying ester groups at C3 and C5, aiming to optimize their vasodilatory and antihypertensive properties. []
Relevance: These compounds are closely related to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core and a 3-nitrophenyl group at C4. The primary difference lies in the variation of the ester groups at C3 and C5. []
(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates
Compound Description: This research involves the enantioselective synthesis and evaluation of a pair of dihydropyridine enantiomers as calcium channel modulators. They exhibit a dual cardioselective partial agonist/smooth muscle selective antagonist effect. []
Relevance: These compounds share the 1,4-dihydropyridine core structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference is the presence of a 2-pyridyl ring at C4 instead of a 5-(3-bromophenyl)-2-furyl group and different substituents at C3 and C5. []
Compound Description: This compound is a dihydropyridine derivative containing an aminophenyl group at C4. The study investigates its rearrangement reactions under various conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.